2-Amino-6-methoxy-4-methylbenzoic acid

Description

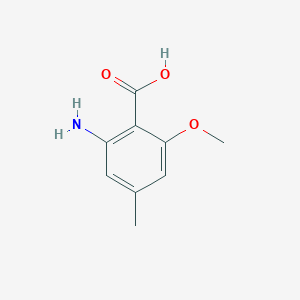

2-Amino-6-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-amino-6-methoxy-4-methylbenzoic acid |

InChI |

InChI=1S/C9H11NO3/c1-5-3-6(10)8(9(11)12)7(4-5)13-2/h3-4H,10H2,1-2H3,(H,11,12) |

InChI Key |

AJMDPENAKZCOMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-methoxy-4-methylbenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 2-amino-4-methylbenzoic acid.

Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methoxy-4-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.

Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Amines and other reduced forms.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of Chiral Derivatization Reagents

2-Amino-6-methoxy-4-methylbenzoic acid is a precursor in the synthesis of chiral derivatization reagents . Specifically, it is used in the preparation of 4-(6-methoxy-2-benzoxazolyl)benzoic acid, which is then used to synthesize N-[4-(6-methoxy-2-benzoxazolyl)]benzoyl-L-amino acids such as N-[4-(6-methoxy-2-benzoxazolyl)]benzoyl-L-phenylalanine (BOX-L-Phe) and N-[4-(6-methoxy-2-benzoxazolyl)]benzoyl-L-proline (BOX-L-Pro) .

These derivatization reagents are valuable for separating amine enantiomers via high-performance liquid chromatography (HPLC) . The use of such reagents allows for the resolution of amine enantiomers, which is crucial in pharmaceutical and chemical research for developing enantiomerically pure compounds .

Herbicidal Activity Research

This compound has been investigated for its herbicidal properties . Research indicates that this compound exhibits herbicidal activity against seedlings of Digitaria sanguinalis (crabgrass) . Additionally, it inhibits the resprouting of Imperata cylindrica rhizomes, a particularly aggressive weed . These findings suggest that this compound or its derivatives could be further explored as potential herbicides .

Intermediate in Metrafenone Synthesis

Mechanism of Action

The mechanism of action of 2-amino-6-methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-6-methylbenzoic acid: Lacks the methoxy group, leading to different reactivity and applications.

2-Amino-4-methylbenzoic acid: Lacks the methoxy group and has a different substitution pattern, affecting its chemical properties.

2-Amino-6-methoxybenzoic acid: Lacks the methyl group, resulting in different chemical behavior.

Uniqueness: 2-Amino-6-methoxy-4-methylbenzoic acid is unique due to the specific combination of amino, methoxy, and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to its analogs.

Biological Activity

2-Amino-6-methoxy-4-methylbenzoic acid, also known as 6-Methylanthranilic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including antimicrobial and antitumor activities.

- Chemical Formula : C₈H₉NO₂

- CAS Number : 4389-50-8

- Molecular Structure :

- Linear Formula: H₂NC₆H₃(CH₃)CO₂H

- SMILES: Cc1cccc(N)c1C(O)=O

- Physical Properties : The compound is characterized by its solubility in water and organic solvents, making it versatile for various applications in pharmaceutical formulations .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Direct Amination : Reacting 6-methoxy-4-methylbenzoic acid with ammonia or amines.

- Nitration and Reduction : Nitration of the corresponding benzoic acid followed by reduction to yield the amino group.

- Hybridization Techniques : Combining it with other pharmacophoric structures to enhance biological activity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance:

- In vitro Studies : The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

Antitumor Activity

Research indicates that this compound may also possess antitumor properties. In a study examining various benzothiazole derivatives, compounds related to this compound demonstrated cytotoxic effects on cancer cell lines, suggesting potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Antitumor Mechanism : It may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted by Jasim et al. (2023) evaluated the antibacterial activity of synthesized derivatives from this compound. The results indicated a strong correlation between structural modifications and increased antibacterial potency, particularly against E. coli .

Case Study 2: Antitumor Potential

In another investigation, derivatives were tested on various cancer cell lines. The results showed that certain modifications led to enhanced cytotoxic effects compared to standard chemotherapy agents, highlighting the compound's potential in cancer treatment protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.